1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate

Catalog No.
S1543836
CAS No.
155862-98-9
M.F
C22H18F3N3O7S
M. Wt
525.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-ox...

CAS Number

155862-98-9

Product Name

1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate

IUPAC Name

1-[2-[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]ethyl]pyrrole-2,5-dione;trifluoromethanesulfonate

Molecular Formula

C22H18F3N3O7S

Molecular Weight

525.5 g/mol

InChI

InChI=1S/C21H18N3O4.CHF3O3S/c1-27-17-4-2-15(3-5-17)18-14-22-21(28-18)16-8-10-23(11-9-16)12-13-24-19(25)6-7-20(24)26;2-1(3,4)8(5,6)7/h2-11,14H,12-13H2,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

LVIALPCMAFGHPU-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN4C(=O)C=CC4=O.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN4C(=O)C=CC4=O.C(F)(F)(F)S(=O)(=O)[O-]

1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate is a synthetic compound characterized by its unique molecular structure, which includes a maleimido group and a pyridinium moiety. The compound has the molecular formula C22H18F3N3O7SC_{22}H_{18}F_{3}N_{3}O_{7}S and a molecular weight of approximately 525.45 g/mol. It is known for its high photostability, water solubility, and large Stokes shift, making it suitable for various fluorescent applications in biochemical research. The compound is typically stored at low temperatures to maintain stability and is soluble in dimethyl sulfoxide (DMSO) .

Labeling and Crosslinking Agent:

-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate, also known as MPB, is a valuable tool in research due to its ability to covalently label and crosslink biomolecules. The maleimide group on the molecule readily reacts with sulfhydryl (thiol) groups present in proteins and other biomolecules, forming stable thioether linkages. This property allows researchers to attach MPB to specific sites on proteins, enabling various downstream applications such as:

  • Protein purification: MPB can be conjugated to antibodies or affinity tags, facilitating the isolation and purification of target proteins from complex mixtures [].
  • Protein-protein interaction studies: MPB can be used to crosslink interacting proteins, allowing researchers to identify and map protein-protein interaction networks within cells [].
  • Enzyme activity studies: MPB can be attached to specific amino acid residues in enzymes, enabling the study of their activity and function [].

Cellular Labeling and Imaging:

MPB's ability to label thiols can be exploited for cellular labeling and imaging applications. The molecule's positively charged pyridinium ring and lipophilic character facilitate its entry into living cells. Once inside, MPB reacts with intracellular thiols, labeling various cellular components, including proteins and glutathione. This property allows researchers to:

  • Visualize cellular morphology: MPB can be used in conjunction with fluorescent microscopy to visualize the overall shape and structure of cells.
  • Track cellular processes: By labeling specific organelles or protein populations with MPB, researchers can monitor their dynamics and movement within living cells.

Bioconjugation and Drug Delivery:

The versatile functional groups of MPB make it a valuable tool for bioconjugation and drug delivery applications. The maleimide group can be used to attach various biomolecules, drugs, or imaging probes to MPB, creating targeted conjugates. These conjugates can then be delivered to specific cells or tissues in the body, offering potential for:

  • Targeted drug delivery: By attaching therapeutic drugs to MPB, researchers can develop drug delivery systems that specifically target diseased cells, minimizing off-target effects.
  • In vivo imaging: MPB conjugates with imaging probes can be used for non-invasive imaging of specific tissues or organs in living animals, aiding in disease diagnosis and therapy monitoring.
Due to its functional groups. The maleimido group is particularly reactive towards thiols, allowing it to form stable thioether bonds, which is useful in bioconjugation applications. Additionally, the pyridinium component can undergo nucleophilic substitution reactions, enhancing its utility in organic synthesis and labeling techniques .

1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate exhibits significant biological activity, particularly as a fluorescent label in protein studies. Its ability to form covalent bonds with thiol-containing biomolecules enables researchers to track proteins and other biomolecules in live cells or during biochemical assays. The compound's photostability and high quantum yield in aqueous media further enhance its effectiveness in fluorescence microscopy and imaging applications .

The synthesis of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate typically involves multi-step organic synthesis techniques. The general steps include:

  • Formation of the Maleimido Group: This can be achieved through the reaction of maleic anhydride with an appropriate amine.
  • Synthesis of the Pyridinium Salt: This involves the alkylation of pyridine derivatives followed by the introduction of the oxazole ring.
  • Final Coupling: The maleimido compound is then coupled with the pyridinium derivative to yield the final product.
    The reactions often require careful control of conditions such as temperature and pH to ensure high yields and purity .

The primary applications of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate include:

  • Fluorescent Labeling: Used extensively in proteomics for labeling proteins and peptides.
  • Bioconjugation: Facilitates the attachment of fluorescent tags to biomolecules for tracking and imaging.
  • Research in Cell Biology: Employed in studies involving live-cell imaging due to its water solubility and stability .

Studies on the interactions of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate focus on its reactivity with thiol groups found in cysteine residues of proteins. These interactions are crucial for understanding protein dynamics, structure-function relationships, and cellular processes. The compound's ability to form stable conjugates with biomolecules makes it an essential tool for probing cellular mechanisms .

Several compounds share structural similarities with 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate, including:

Compound NameStructure FeaturesUnique Aspects
1-[2-(Maleimido)ethyl]-4-[5-(phenyl)-2-oxazolyl]pyridinium triflateSimilar maleimido and pyridinium structureLacks methoxy substitution, possibly altering solubility
1-[2-(Maleimido)ethyl]-4-[5-(naphthalen-1-yl)-2-oxazolyl]pyridinium triflateContains naphthalene instead of phenylMay exhibit different fluorescence properties
1-[2-(Maleimido)ethyl]-4-[5-(benzothiazol-2-yl)-2-oxazolyl]pyridinium triflateBenzothiazole moiety instead of oxazolePotentially different reactivity profiles

The uniqueness of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate lies in its specific combination of photostability, solubility, and reactivity, making it particularly advantageous for biological applications that require precise labeling techniques .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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